N-benzyl-3-methoxypropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-methoxypropan-1-amine is a chemical compound that is part of a broader class of organic molecules known for their various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly describe N-benzyl-3-methoxypropan-1-amine, they do offer insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be used to infer information about N-benzyl-3-methoxypropan-1-amine.

Synthesis Analysis

The synthesis of related N-benzyl compounds involves several key steps, such as amine exchange reactions, acetylation, and cyclization processes. For instance, substituted 3-anilinopropanamides were converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Additionally, the synthesis of benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines was described, with some derivatives showing antibacterial activity . These methods could potentially be adapted for the synthesis of N-benzyl-3-methoxypropan-1-amine.

Molecular Structure Analysis

Structural and conformational studies of N-benzyl derivatives, such as N′-p-halobenzoyl derivatives of nortropanes, have been conducted using spectroscopic methods and X-ray diffraction . These studies reveal the conformational preferences of the molecules and the influence of substituents on their structure. Such analyses are crucial for understanding the molecular structure of N-benzyl-3-methoxypropan-1-amine.

Chemical Reactions Analysis

The reactivity of N-benzyl compounds can vary significantly depending on the substituents present. For example, N-methoxy-9-methyl-9H-purin-6-amines with different substituents showed varied reactivity when treated with benzyl bromide . This suggests that the methoxy group in N-benzyl-3-methoxypropan-1-amine could influence its reactivity in similar alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl derivatives can be influenced by the presence of functional groups. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst resulted in the formation of 2-amino-1-methoxypropane with high selectivity . This study provides insights into the reactivity of methoxy-containing amines, which is relevant for understanding the properties of N-benzyl-3-methoxypropan-1-amine.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-benzyl-3-methoxypropan-1-amine is involved in various synthetic processes. For instance, D’hooghe et al. (2006) discuss its synthesis as part of a new approach towards 2-amino-1-aryloxy-3-methoxypropanes. These compounds are obtained through the regioselective ring opening of 2-(aryloxymethyl)aziridines, followed by treatment with sodium methoxide, resulting in 2-amino-1-aryloxy-3-methoxypropanes as major compounds (D’hooghe et al., 2006).

Catalytic Amination

V. A. Bassili and A. Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, producing 2-amino-1-methoxypropane, a related compound. This study highlights the potential of nickel catalysts in facilitating the amination of alcohols (Bassili & Baiker, 1990).

Antimicrobial Activity

A study by Ahmed G Eissa et al. (2016) on benzimidazole-N-benzylpropan-1-amines demonstrates their antimicrobial activity against Clostridium difficile. This highlights the potential therapeutic applications of N-benzyl-3-methoxypropan-1-amine derivatives in treating bacterial infections (Eissa et al., 2016).

Photocleavage Studies

Pengfei Wang et al. (2016) investigated the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl group to release amines. This study provides insight into the potential use of N-benzyl-3-methoxypropan-1-amine in photochemical applications (Wang, Devalankar, & Lu, 2016).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, various studies explore the synthetic utility and applications of N-benzyl-3-methoxypropan-1-amine. For instance, the work by L. Nnamonu et al. (2013) on the synthesis of N-benzyl-3-anilinopropanamides and their cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline showcases its role in synthesizing complex organic compounds (Nnamonu, Agwada, & Nwadinigwe, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

N-benzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCMZJAEZLRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408348 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methoxypropan-1-amine | |

CAS RN |

32857-21-9 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

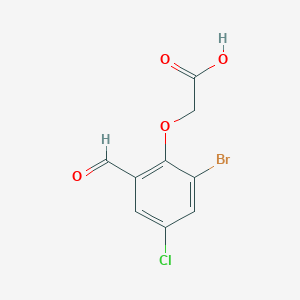

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)